1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene

Description

The exact mass of the compound 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenoxy]-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F6N2O2/c21-19(22,23)15-9-11(27)1-7-17(15)29-13-3-5-14(6-4-13)30-18-8-2-12(28)10-16(18)20(24,25)26/h1-10H,27-28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACZRKUWKHQVKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F)OC3=C(C=C(C=C3)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600107 | |

| Record name | 4,4'-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)aniline] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94525-05-0 | |

| Record name | 4,4′-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94525-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)aniline] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene

This guide provides a comprehensive technical overview of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene, a key fluorinated diamine monomer. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, characterization, and application of this versatile compound.

Introduction: The Significance of Fluorinated Diamines

1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene, often abbreviated as 6FAPB, is a specialized aromatic diamine that has garnered significant interest in the field of polymer chemistry.[1] Its unique structure, featuring a combination of ether linkages for flexibility and trifluoromethyl groups for enhanced properties, makes it a valuable building block for high-performance polymers.[1] The presence of the trifluoromethyl (-CF3) groups is particularly noteworthy, as they impart a range of desirable characteristics to the resulting polymers, including high thermal stability, excellent mechanical strength, and superior insulating properties.[1] These attributes make polyimides derived from this monomer suitable for demanding applications in the aerospace, microelectronics, and energy sectors.[2][3]

Chemical Structure and Physicochemical Properties

A thorough understanding of the chemical identity and physical properties of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene is fundamental to its application.

Chemical Identity

-

IUPAC Name: 4,4'-(1,4-Phenylenebis(oxy))bis(3-(trifluoromethyl)aniline)[2]

-

Synonyms: 4,4'-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl]benzenamine, 6FAPB[2]

-

CAS Number: 94525-05-0[2]

-

Molecular Formula: C₂₀H₁₄F₆N₂O₂[2]

-

Molecular Weight: 428.33 g/mol [2]

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to almost white crystalline powder | [4] |

| Melting Point | 132.0 - 136.0 °C | J&K Scientific |

| Purity | >98.0% (TLC) (HPLC available from some suppliers) | CymitQuimica |

| Solubility | Soluble in aprotic polar solvents such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dimethyl sulfoxide (DMSO). | ResearchGate |

Structural Representation

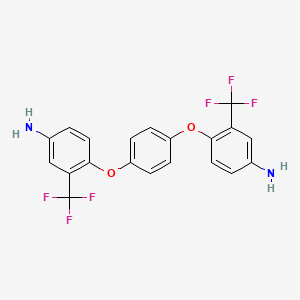

The chemical structure of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene is depicted below. The central phenoxy ring is substituted at the 1 and 4 positions with 4-amino-2-trifluoromethylphenoxy groups.

Caption: Chemical structure of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene.

Synthesis of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene

The synthesis of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene is typically achieved through a two-step process involving a nucleophilic aromatic substitution followed by a reduction. This methodology provides a reliable route to obtaining the high-purity monomer required for polymerization.

Synthetic Pathway Overview

The synthesis begins with the reaction of 1,4-hydroquinone with 2-chloro-5-nitrobenzotrifluoride to form the dinitro precursor, 1,4-bis(4-nitro-2-trifluoromethylphenoxy)benzene. This intermediate is then reduced to the desired diamine.

Caption: Synthetic pathway for 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1,4-Bis(4-nitro-2-trifluoromethylphenoxy)benzene (BNTB)

-

To a 100 mL round-bottom flask, add anhydrous potassium carbonate (2.764 g, 20 mmol) and 1,4-hydroquinone (1.10 g, 10 mmol) dissolved in 10 mL of N,N-dimethylformamide (DMF).

-

Stir the mixture for 30 minutes at room temperature to facilitate the formation of the diphenolate anion.

-

In a separate beaker, dissolve 2-chloro-5-nitrobenzotrifluoride (3.76 g, 20 mmol) in 20 mL of DMF.

-

Add the 2-chloro-5-nitrobenzotrifluoride solution to the suspension in the round-bottom flask.

-

Heat the reaction mixture to 120 °C and maintain this temperature for 24 hours.

-

After cooling to room temperature, pour the filtered solution into 500 mL of a methanol-water mixture (1:1 by volume) to precipitate the product.

-

Collect the resulting precipitate by filtration, wash thoroughly with acetone, and dry under vacuum at 80 °C for 12 hours.

Step 2: Synthesis of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene (BATB)

-

In a 50 mL round-bottom flask, combine the synthesized BNTB (0.7 g, 1.43 mmol), 5% palladium on activated carbon (0.07 g), and 10 mL of ethanol.

-

With stirring, add hydrazine monohydrate (5 mL) dropwise to the mixture over a period of 30 minutes at 78 °C.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 6 hours.

-

Remove the Pd/C catalyst by filtration.

-

Evaporate the excess ethanol and hydrazine monohydrate to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield light gray powders of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

-

δ 7.1-7.3 (m, 4H): Aromatic protons on the central phenoxy ring.

-

δ 6.8-7.0 (m, 6H): Aromatic protons on the terminal aminophenoxy rings.

-

δ 5.0-5.5 (br s, 4H): Protons of the two amino groups (-NH₂). The broadness and chemical shift are dependent on concentration and solvent.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

-

δ 150-155: Aromatic carbons attached to the ether oxygens.

-

δ 140-145: Aromatic carbons attached to the amino groups.

-

δ 120-135: Aromatic carbons.

-

δ 123 (q, J ≈ 270 Hz): Carbon of the trifluoromethyl group.

-

δ 115-120: Aromatic carbons.

Predicted ¹⁹F NMR Spectrum (470 MHz, DMSO-d₆)

-

δ -60 to -65: A singlet corresponding to the six equivalent fluorine atoms of the two trifluoromethyl groups.

Predicted Infrared (IR) Spectrum

-

3300-3500 cm⁻¹: N-H stretching vibrations of the primary amine groups (typically two bands for symmetric and asymmetric stretching).

-

3000-3100 cm⁻¹: C-H stretching of the aromatic rings.

-

1500-1600 cm⁻¹: C=C stretching of the aromatic rings.

-

1200-1300 cm⁻¹: C-O-C stretching of the ether linkages.

-

1100-1200 cm⁻¹: C-F stretching of the trifluoromethyl groups.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 428.

-

Major Fragmentation Patterns: Expect cleavage of the ether linkages and loss of fragments such as the aminophenoxy and trifluoromethyl groups.

Generic Experimental Protocol for Spectroscopic Analysis

NMR Spectroscopy:

-

Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 or 500 MHz NMR spectrometer.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Acquire the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).

-

Acquire the mass spectrum over an appropriate m/z range.

Applications in Materials Science and Drug Development

The primary application of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene lies in the synthesis of high-performance polyimides.[1][2]

High-Performance Polyimides

Polyimides derived from this monomer exhibit a remarkable combination of properties:

-

High Thermal Stability: The strong aromatic backbone and C-F bonds contribute to excellent resistance to thermal degradation, with 5% weight loss occurring at temperatures exceeding 525 °C.[2]

-

Exceptional Mechanical Properties: These polyimides demonstrate high tensile strength (> 60 MPa) and Young's modulus (> 4 GPa).[2]

-

Outstanding Insulation Properties: They possess a high breakdown strength (> 358 kV/mm), making them ideal for use as electrical insulators.[2]

-

Low Refractive Index and High Transparency: The steric hindrance from the bulky trifluoromethyl groups reduces intermolecular chain packing, leading to a lower refractive index and enhanced optical transparency.[4]

These properties make the resulting polyimides suitable for applications such as:

-

Interlayers for current collectors in high-energy lithium-ion batteries: This can lead to a 16-26% improvement in specific energy and can help in self-extinguishing fires in the event of a short circuit.[2][4]

-

Low-energy consumption insulation materials. [2]

-

Aerospace components.

-

Microelectronics packaging and dielectric layers.

Potential in Drug Development

While the primary application is in materials science, the structural motifs present in 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene are of interest in medicinal chemistry. The trifluoromethyl group is a common substituent in pharmaceuticals, known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The aromatic amine and ether linkages are also prevalent in various drug molecules. Further research may explore the potential of this compound or its derivatives as scaffolds in drug discovery programs.

Safety and Handling

1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene is a chemical that requires careful handling in a laboratory setting.

-

Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.

-

Storage: Store in a cool, dry, and dark place, away from oxidizing agents.[4]

Conclusion

1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene is a highly valuable and versatile monomer for the synthesis of advanced materials. Its unique chemical structure provides a pathway to polyimides with an exceptional combination of thermal, mechanical, and electrical properties. This guide has provided a detailed overview of its synthesis, characterization, and applications, offering a solid foundation for researchers and scientists working in this exciting field.

References

-

ResearchGate. (n.d.). Synthesis and characterization of soluble fluorine-containing polyimides based on 1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene

This guide provides a comprehensive technical overview of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene (also known as 6FAPB), CAS number 94525-05-0. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the properties and applications of this fluorinated diamine monomer.

I. Introduction: The Significance of Fluorinated Monomers

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern materials science and medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, can dramatically alter a compound's physical and chemical properties, including its lipophilicity, metabolic stability, and molecular conformation.[1] 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene is a prime example of a molecule designed to leverage these benefits. Its structure, featuring two trifluoromethyl groups positioned meta to the amine functionalities, makes it a valuable precursor for high-performance polymers.[2][3]

II. Core Molecular Profile

1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene is an aminophenyl ether.[2][4] The presence of trifluoromethyl groups provides steric hindrance that reduces intermolecular aggregation, which in turn imparts desirable properties like a low refractive index and high transparency to the polymers derived from it.[2][4]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 94525-05-0 | [2][4][5] |

| Molecular Formula | C20H14F6N2O2 | [5][6] |

| Molecular Weight | 428.33 g/mol | [3][5][6] |

| Appearance | White to almost white crystalline powder | [4] |

| Melting Point | 132.0 - 136.0 °C | [6][7] |

| Boiling Point (Predicted) | 465.7 ± 45.0 °C | [7] |

| Density (Predicted) | 1.417 ± 0.06 g/cm3 | [7] |

| Solubility | Soluble in Methanol | [7] |

| Synonyms | 4,4'-(1,4-Phenylenebis(oxy))bis(3-(trifluoromethyl)aniline), p-6FAPB | [3][8] |

III. Applications in Advanced Materials

The primary application of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene is as a monomer for the synthesis of polyimides.[4] These polyimides exhibit a remarkable combination of properties, making them suitable for demanding applications in electronics and energy storage.

Key Properties of Derived Polyimides:

-

High Thermal Resistance: Demonstrating a 5% thermal weight loss at temperatures as high as 525 °C.[2][4]

-

Exceptional Mechanical Strength: With a tensile strength exceeding 60 MPa and a Young's modulus greater than 4 GPa.[2][4]

-

Outstanding Insulation Properties: Exhibiting a breakdown strength of over 358 kV/mm.[2][4]

These characteristics make the resulting polyimides excellent candidates for use as low energy consumption insulation materials.[2][4] Furthermore, they have been identified for use as interlayers for current collectors in high-energy lithium-ion batteries.[2][4] This application can lead to a 16-26% improvement in specific energy and can contribute to self-extinguishing properties in the event of a short circuit.[2][3][4]

IV. Synthesis and Handling

A. Synthesis Pathway

While detailed, step-by-step synthesis protocols are often proprietary, the general approach to synthesizing 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene can be inferred from related chemical literature. A potential synthetic route involves the condensation of 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with a suitable amine precursor.[9] A more specific synthesis is cited in the literature, though the primary source requires access to the referenced publication.[10]

B. Safe Handling and Storage

As with any chemical compound, proper handling and storage procedures are paramount to ensure safety.

Safety and Hazard Information:

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[5][6]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell), and P501 (Dispose of contents/container to an approved waste disposal plant).[11]

-

Storage: Store in a cool, dark, and dry place, sealed from the atmosphere.[7] It is known to be incompatible with oxidizing agents.[4]

Acute Toxicity: This compound has acute toxic effects and precautions should be taken during use.[4]

V. Potential in Drug Discovery and Development

While the predominant application of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene is in materials science, its structural motifs are of interest in medicinal chemistry. The trifluoromethyl group is a key feature in many modern pharmaceuticals, enhancing properties like metabolic stability and target binding affinity.[1]

The diamine structure of this compound could serve as a scaffold for the synthesis of novel bioactive molecules. For instance, similar structures are investigated for their potential as anticancer agents.[9] Further research is needed to explore the biological activity of derivatives of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene.

VI. Experimental Workflow: Polyimide Film Synthesis

The following is a generalized workflow for the synthesis of a polyimide film using 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene.

Caption: Generalized workflow for polyimide film synthesis.

VII. Conclusion and Future Outlook

1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene is a specialized chemical with significant utility as a monomer for high-performance polyimides. Its unique structure imparts exceptional thermal, mechanical, and insulating properties to the resulting polymers, making them suitable for advanced applications in electronics and energy storage. While its direct role in drug development is not yet established, the fluorinated diamine scaffold it presents holds potential for the synthesis of novel therapeutic agents. Further research into both its material and biological applications is warranted.

References

-

Synthesis of CAS 94525-05-0 | 4,4'-[1,4-PHENYLENEBIS(OXY)]BIS[3-(TRIFLUOROMETHYL]BENZENAMINE. (n.d.). ALFA CHEMICAL. Retrieved from [Link]

-

1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene. (n.d.). PubChem. Retrieved from [Link]

-

1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene, >98.0%(HPLC)(T). (n.d.). A1559312. Retrieved from [Link]

-

1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene (6FAPB). (n.d.). Blago Fund. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]

-

Synthesis, characterization, optical properties, biological activity and theoretical studies of a 4 nitrobenzylidene) amino) phenyl)imino)methyl)naphthalen-2-ol -based fluorescent Schiff base. (2021). National Institutes of Health. Retrieved from [Link]

-

Benzene, 1-chloro-4-(trifluoromethyl)-. (2023). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]

-

Synthesis and characterization of soluble fluorine-containing polyimides based on 1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene. (2015). ResearchGate. Retrieved from [Link]

-

Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide. (2018). ResearchGate. Retrieved from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. ossila.com [ossila.com]

- 3. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]

- 4. 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene | 94525-05-0 [chemicalbook.com]

- 5. 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene | C20H14F6N2O2 | CID 19805071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene , >98.0%(HPLC)(T) , 94525-05-0 - CookeChem [cookechem.com]

- 8. 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene | 94525-05-0 | TCI AMERICA [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene | 94525-05-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene: Properties, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene, a key fluorinated diamine monomer. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of high-performance polymers. This document details the synthesis, characterization, and critical properties of this compound, which is a vital precursor for polyimides with exceptional thermal stability, mechanical strength, and dielectric properties. The guide also presents detailed experimental protocols for its characterization and discusses safety and handling considerations.

Introduction

1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene, also known as 6FAPB, is an aromatic diamine characterized by the presence of trifluoromethyl groups and ether linkages.[1] These structural features impart unique and highly desirable properties to the polymers derived from it, most notably polyimides. The incorporation of the trifluoromethyl (-CF3) group, a bulky and highly electronegative moiety, disrupts polymer chain packing, which enhances solubility and reduces moisture absorption and the dielectric constant of the resulting polyimides.[2] The ether linkages provide flexibility to the polymer backbone. Consequently, polyimides synthesized from this monomer exhibit a remarkable combination of high thermal resistance, excellent mechanical properties, and outstanding insulation capabilities, making them suitable for advanced applications in microelectronics, aerospace, and as materials for high-energy lithium-ion batteries.[1][3] This guide will delve into the fundamental physical and chemical characteristics of this important monomer.

Physicochemical Properties

The distinct properties of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene are a direct result of its molecular structure. The presence of trifluoromethyl groups and the overall symmetry of the molecule influence its physical state, solubility, and thermal stability.

General Properties

This multi-functional diamine is typically a white to almost white crystalline powder.[3][4] It should be stored in a cool, dark place to maintain its stability.[3]

Tabulated Physical and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C20H14F6N2O2 | [1][5] |

| Molecular Weight | 428.33 g/mol | [1][5] |

| Appearance | White to almost white crystalline powder | [3][4] |

| Melting Point | 132.0 - 136.0 °C | [6] |

| Solubility | Soluble in methanol and other organic solvents. | [4][7] |

| Purity | >98.0% (HPLC) | [8] |

Synthesis and Reactivity

Synthetic Route

The synthesis of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene is typically achieved through a two-step process. The first step involves a nucleophilic aromatic substitution reaction, followed by a reduction of the nitro groups to amines.

A common synthetic pathway starts with the reaction of a dinitro compound with a dihydroxy compound, followed by the reduction of the resulting dinitro intermediate. For instance, 1,4-bis(3-nitro-5-trifluoromethylphenoxy)benzene can be synthesized via the nucleophilic substitution of 3,5-dinitrobenzotrifluoride with 1,4-dihydroxybenzene.[9] The subsequent step involves the catalytic reduction of the nitro groups using a reducing agent like hydrazine monohydrate in the presence of a palladium on activated carbon (Pd/C) catalyst.[9][10]

Chemical Reactivity

The primary chemical reactivity of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene lies in its two primary amine groups. These amino groups can readily participate in polycondensation reactions with dianhydrides to form poly(amic acid)s, which are then thermally or chemically cyclized to produce high-performance polyimides.[9][10] The electron-withdrawing nature of the trifluoromethyl groups can influence the reactivity of the amine groups. The compound is known to be incompatible with oxidizing agents.[3]

Experimental Protocols for Characterization

To ensure the identity, purity, and properties of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene, a suite of analytical techniques should be employed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the characteristic functional groups present in the molecule.

-

Methodology:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Peaks: Look for characteristic absorption bands corresponding to N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings, C-O-C stretching of the ether linkage (around 1220 cm⁻¹), and strong C-F stretching vibrations from the trifluoromethyl groups (around 1140 cm⁻¹).[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the detailed molecular structure and confirm the identity of the compound.

-

Methodology:

-

Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Expected ¹H NMR Signals: The spectrum should show distinct signals for the aromatic protons, with chemical shifts and splitting patterns consistent with the substituted benzene rings. The protons of the amine groups will also be visible.

-

Expected ¹³C NMR Signals: The spectrum will display signals for all unique carbon atoms in the molecule, including those in the aromatic rings, the ether linkages, and the trifluoromethyl groups.

-

Thermal Analysis

-

Objective: To determine the thermal stability and melting behavior of the compound.

-

Methodology:

-

Thermogravimetric Analysis (TGA):

-

Place a small, accurately weighed sample (5-10 mg) into a TGA pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the weight loss as a function of temperature. The onset of decomposition indicates the thermal stability of the compound. Polyimides derived from this monomer show high heat resistance, with a 5% weight loss observed at temperatures as high as 525°C.[1][3]

-

-

Differential Scanning Calorimetry (DSC):

-

Place a small, accurately weighed sample (2-5 mg) into a DSC pan and seal it.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the heat flow as a function of temperature. The endothermic peak corresponds to the melting point of the compound.

-

-

Applications in Drug Development and Materials Science

While the primary application of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene is in the synthesis of high-performance polyimides, the trifluoromethyl group is a significant pharmacophore in drug design.[11] The incorporation of -CF3 groups can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[12] Therefore, this compound and its derivatives could serve as valuable building blocks in the synthesis of novel pharmaceutical agents.

The polyimides derived from this monomer are particularly valuable in the microelectronics industry for applications such as insulating layers and in the aerospace industry due to their excellent thermal and mechanical properties.[3] They are also being explored for use as separators in high-energy lithium-ion batteries, where they can improve specific energy and enhance safety.[1][3]

Safety and Handling

1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene is harmful if swallowed, in contact with skin, or if inhaled.[3][5] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.[13][14] The compound should be stored away from oxidizing agents.[3] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[13]

Conclusion

1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene is a highly valuable and versatile monomer. Its unique chemical structure, featuring both flexible ether linkages and electron-withdrawing trifluoromethyl groups, makes it an ideal building block for the synthesis of advanced polyimides with a superior combination of properties. This guide has provided a detailed overview of its physical and chemical characteristics, synthetic routes, and analytical characterization methods. A thorough understanding of these aspects is crucial for its effective utilization in the development of next-generation materials and potentially in the field of medicinal chemistry.

References

- 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene | 94525-05-0 - ChemicalBook. (2025-10-27).

- Synthesis and characterization of fluorinated polyimides derived from 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene/tetrafluoride benzene. Taylor & Francis Online.

- 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene, 98% - J&K Scientific.

- 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene (6FAPB) - Ossila.

- 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene | C20H14F6N2O2 - PubChem.

- CAS 94525-05-0 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene - Alfa Chemistry.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-05).

- Synthesis and characterization of fluorinated polyimides derived from 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy]. Taylor & Francis Online.

- Safety D

- 1,4-Bis[4-(trifluoromethyl)phenoxy]benzene | C20H12F6O2 | CID 3017770 - PubChem.

- Thermal behavior of 1,4-bis(4-trimellitimido-2-trifluoromethyl phenoxy)benzene (DIDA) solvated with polar organic solvents and properties of DIDA-based poly(amide-imide)s - Research NCKU. (2004-07-12).

- Synthesis and characterization of soluble fluorine-containing polyimides based on 1,4-bis(4-amino-2-trifluoromethylphenoxy)

- 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene 94525-05-0 - TCI Chemicals.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-22).

- SAFETY D

- 1,4-Bis(trifluoromethyl)benzene 98 433-19-2 - Sigma-Aldrich.

- The synthesis and characterization of fluorinated polyimides derived from 2′-methyl-1,4- bis -(4-amino-2-trifluoromethylphenoxy)

- Synthesis of 1,4-Bis(3-amino-5-trifluoromethylphenoxy)

- Absorption [1,4-Bis (Trifluoromethyl)

- 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene - CymitQuimica.

- Aromatic Ethers: Preparation, Oxidation & Electrophilic Substitution | NEB Chemistry Class 12 - YouTube. (2025-03-21).

- Ethers | Research Starters - EBSCO.

- 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene - TCI Chemicals.

- Synthesis and characterization of aromatic amine functional semicrystalline aryl ether ketone macromers - IBM Research. (1995-01-01).

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences.

- US4474932A - Process for the production of aromatic ethers and aromatic polyethers - Google P

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004) - Inchem.org.

- Synthesis and Properties of Fluorinated Polyamides Based on 2,7-Bis(4-amino-2-trifluoromethylphenoxy)

- Solvent Miscibility Table - Sigma-Aldrich.

- Solvents and Polarity - Department of Chemistry : University of Rochester.

- Synthesis, characterization and thermal behavior of some trivalent lanthanide 4-amino-benzenesulfonate salts - ResearchG

Sources

- 1. ossila.com [ossila.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene | 94525-05-0 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene | C20H14F6N2O2 | CID 19805071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene [cymitquimica.com]

- 9. Synthesis of 1,4-Bis(3-amino-5-trifluoromethylphenoxy)Benzene and Properties of the Polyimide Film Therefrom | Scientific.Net [scientific.net]

- 10. tandfonline.com [tandfonline.com]

- 11. jelsciences.com [jelsciences.com]

- 12. mdpi.com [mdpi.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene (6FAPB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene, a fluorinated diamine monomer of significant interest in materials science and with structural motifs relevant to medicinal chemistry. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and primary applications. Emphasis is placed on its role as a precursor to high-performance polyimides, elucidating how its unique chemical structure imparts exceptional thermal, mechanical, and dielectric properties to these polymers. While its principal application lies in materials science, the guide also discusses the relevance of its trifluoromethyl and diaryl ether moieties within the context of drug design, offering valuable insights for professionals in pharmaceutical development.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of all subsequent research. The compound of interest is a complex aromatic diamine, and while commonly referred to by a semi-systematic name, understanding its formal IUPAC designation is critical for unambiguous database searching and regulatory compliance.

-

Common Name : 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene

-

Common Abbreviation : 6FAPB

-

Preferred IUPAC Name : 4,4'-(1,4-Phenylenebis(oxy))bis(3-(trifluoromethyl)aniline)[1][2]

-

Alternative IUPAC Name : 4-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenoxy]-3-(trifluoromethyl)aniline[3]

-

SMILES : Nc1ccc(Oc2ccc(Oc3c(C(F)(F)F)cc(N)cc3)cc2)c(C(F)(F)F)c1

The core structure consists of a central hydroquinone diether linkage connecting two units of 4-amino-2-(trifluoromethyl)phenol. The presence of two amine functionalities makes it a diamine, and the trifluoromethyl (-CF₃) groups are critical to its function.

Physicochemical and Safety Data

The physical properties of 6FAPB dictate its handling, storage, and reactivity. The data presented below has been aggregated from chemical databases and supplier specifications.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 428.33 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 132.0 - 136.0 °C | [5] |

| Density | ~1.417 g/cm³ | [6] |

| Solubility | Soluble in organic solvents like N,N-dimethylacetamide (DMAc) and N,N-Dimethylformamide (DMF) | [7][8] |

| Purity | Commercially available with >97-99% purity | [1][2] |

Safety and Handling

Hazard Statement: GHS classifications indicate that 6FAPB is harmful if swallowed, in contact with skin, or if inhaled[5][9].

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a cool, dark, and dry place away from incompatible materials such as oxidizing agents[4].

Synthesis and Purification

The synthesis of 6FAPB is a multi-step process typically involving a nucleophilic aromatic substitution followed by a chemical reduction. The following protocol is a representative example based on established literature methods.[7][8]

Synthesis Workflow Diagram

Caption: Two-step synthesis of 6FAPB via aromatic substitution and reduction.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1,4-Bis(4-nitro-2-trifluoromethylphenoxy)benzene (Intermediate)

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser, add 1,4-dihydroxybenzene (hydroquinone, 10 mmol), anhydrous potassium carbonate (K₂CO₃, 30 mmol), and N,N-Dimethylformamide (DMF, 50 mL).

-

Expert Insight: Anhydrous K₂CO₃ acts as a base to deprotonate the hydroquinone, forming a more nucleophilic diphenolate anion. DMF is an excellent polar aprotic solvent for this type of SₙAr reaction. The Dean-Stark trap is used to remove water azeotropically, driving the reaction to completion.

-

-

Reaction Initiation: Heat the mixture to reflux to form the diphenolate salt.

-

Nucleophilic Substitution: Add 2-chloro-5-nitrobenzotrifluoride (22 mmol) to the mixture. Heat the reaction to 150-160 °C and maintain for 8-12 hours.

-

Expert Insight: The electron-withdrawing nitro and trifluoromethyl groups activate the aromatic ring towards nucleophilic attack by the phenolate, displacing the chloride.

-

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 500 mL of a stirred methanol/water solution (1:1 v/v). The crude dinitro intermediate will precipitate.

-

Purification: Collect the precipitate by filtration, wash thoroughly with water and methanol, and dry under vacuum at 80 °C. The product can be further purified by recrystallization from a suitable solvent like ethyl acetate.

Step 2: Synthesis of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene (6FAPB)

-

Reactor Setup: In a 250 mL round-bottom flask, suspend the dinitro intermediate (8 mmol) in ethanol (100 mL).

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5% by weight of the substrate).

-

Expert Insight: Pd/C is a highly efficient and standard catalyst for the reduction of aromatic nitro groups to amines using hydrazine as the hydrogen source.

-

-

Reduction: Heat the mixture to reflux (approx. 80 °C). Add hydrazine hydrate (80% solution, 25 mmol) dropwise over 30 minutes.

-

Self-Validation: The reaction is exothermic and will generate nitrogen gas. The dropwise addition is crucial for controlling the reaction rate. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

-

Catalyst Removal: After the reaction is complete (typically 4-6 hours), cool the mixture and filter it through a pad of Celite to remove the Pd/C catalyst.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid is then recrystallized from an ethanol/water mixture to yield pure 6FAPB as a white crystalline solid. Characterization should be confirmed by ¹H-NMR, FT-IR, and melting point analysis.

Applications in Materials Science

The primary and most significant application of 6FAPB is as a specialty diamine monomer for the synthesis of high-performance fluorinated polyimides (FPIs).[1][10] These polymers are synthesized via polycondensation with various aromatic dianhydrides.

Structure-Property Relationships in 6FAPB-Derived Polyimides

The unique molecular architecture of 6FAPB directly translates into desirable macroscopic properties in the resulting polymers.

Caption: Correlation between 6FAPB's molecular features and polyimide properties.

The incorporation of 6FAPB into a polyimide backbone imparts the following advantages:

-

High Thermal Stability: The aromatic ether backbone is inherently stable. Polyimides derived from 6FAPB exhibit high thermal resistance, with a 5% weight loss temperature often exceeding 525 °C.[1][4]

-

Exceptional Insulation Properties: The bulky, electron-withdrawing -CF₃ groups disrupt intermolecular charge-transfer complexes (CTCs), which are responsible for color and conductivity in traditional polyimides. This leads to polymers with a low dielectric constant and outstanding breakdown strength (>358 kV/mm), making them ideal for microelectronics.[1][4]

-

Enhanced Solubility and Processability: The steric hindrance from the -CF₃ groups prevents tight polymer chain packing. This increased free volume enhances the solubility of the polyimides in organic solvents, facilitating their processing into films and coatings.[11]

-

Optical Transparency: The reduction in intermolecular aggregation also results in a low refractive index and high transparency, which is valuable for optoelectronic applications.[4]

These properties make 6FAPB-based polyimides suitable for advanced applications, including flexible substrates in electronics, insulating layers in high-energy lithium-ion batteries, and materials for aerospace components.[1][4]

Relevance to Drug Development

While 6FAPB is primarily an industrial monomer, its constituent chemical motifs—the trifluoromethyl group and the diaryl ether linkage—are of profound importance in modern medicinal chemistry.

The trifluoromethyl group is a widely used moiety in pharmaceuticals.[12] Its introduction into a drug candidate can have several beneficial effects:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation (e.g., oxidation by Cytochrome P450 enzymes). This can increase the drug's half-life.[13]

-

Lipophilicity: The -CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[13]

-

Binding Affinity: The group's strong electron-withdrawing nature alters the electronic profile of an aromatic ring, which can modulate pKa and improve binding interactions with target proteins.[13]

The diaryl ether linkage provides a structurally rigid yet conformationally flexible scaffold. This linkage is present in numerous biologically active compounds, including kinase inhibitors and hormone receptor modulators, where it correctly orients aromatic pharmacophores for optimal target engagement.

Therefore, while 6FAPB itself is not a therapeutic agent, its synthesis and the understanding of its properties provide valuable knowledge for medicinal chemists designing novel drug candidates incorporating these powerful structural elements.

Conclusion

1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene (6FAPB) is a highly functionalized aromatic diamine that serves as a critical building block in advanced materials. Its carefully designed structure, featuring trifluoromethyl groups and ether linkages, is directly responsible for the superior thermal, mechanical, and dielectric properties of the polyimides derived from it. For materials scientists, it represents a key component for next-generation polymers. For drug development professionals, it stands as an excellent case study on the strategic use of fluorination and diaryl ether scaffolds—principles that are central to the design of stable and effective therapeutic agents.

References

-

1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene, 98%. J&K Scientific. [Link]

-

Synthesis and characterization of fluorinated polyimides derived from 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene/tetrafluoride benzene. Taylor & Francis Online. [Link]

-

1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene. PubChem, National Center for Biotechnology Information. [Link]

-

1,4-Bis[4-(trifluoromethyl)phenoxy]benzene. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis and characterization of soluble fluorine-containing polyimides based on 1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene. ResearchGate. [Link]

-

4,4'-[1,4-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline]. PubChem, National Center for Biotechnology Information. [Link]

-

4,4'-Oxybis[3-(trifluoromethyl)aniline]. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of 1,4-Bis(3-amino-5-trifluoromethylphenoxy)Benzene and Properties of the Polyimide Film Therefrom. Scientific.net. [Link]

-

4,4'-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)aniline]. LookChem. [Link]

-

4,4′-(o-Phenylenebisoxy)bis[3-(trifluoromethyl)aniline]. J-GLOBAL. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central, National Center for Biotechnology Information. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene 97% | CAS: 94525-05-0 | AChemBlock [achemblock.com]

- 3. 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene | C20H14F6N2O2 | CID 19805071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene | 94525-05-0 [chemicalbook.com]

- 5. jk-sci.com [jk-sci.com]

- 6. 4,4'-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)aniline] Price from Supplier Brand Wuhan Jixin Yibang Biotechnology Co., Ltd on Chemsrc.com [chemsrc.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis of 1,4-Bis(3-amino-5-trifluoromethylphenoxy)Benzene and Properties of the Polyimide Film Therefrom | Scientific.Net [scientific.net]

- 9. 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene | 94525-05-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. specialchem.com [specialchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene molecular weight and formula

An In-Depth Technical Guide to 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene (6FAPB)

Executive Summary

This guide provides a comprehensive technical overview of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene, a specialized diamine monomer critical to the synthesis of advanced fluorinated polyimides. Known by acronyms such as 6FAPB or BATB, this compound serves as a foundational building block for materials demanding exceptional thermal stability, superior mechanical strength, and high optical transparency.[1][2][3] We will delve into its core molecular characteristics, the scientific rationale for its design, detailed synthesis protocols, and its application in creating high-performance polymers for sectors ranging from microelectronics to aerospace. This document is intended for researchers, chemists, and materials scientists engaged in the development of next-generation functional polymers.

Molecular Identity and Physicochemical Properties

The precise chemical identity and physical properties of a monomer are paramount as they directly influence its reactivity, purification, and the final characteristics of the derived polymer.

Chemical Structure:

The structure of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene is characterized by a central phenoxy-benzene-phenoxy core, with each terminal phenyl ring functionalized with an amine group and a trifluoromethyl group. The trifluoromethyl groups are positioned ortho to the ether linkage and meta to the amine group.

Core Data Summary

A compilation of the fundamental molecular and physical data for 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₄F₆N₂O₂ | [4][5][6] |

| Molecular Weight | 428.33 g/mol | [4][5][6][7] |

| CAS Number | 94525-05-0 | [2][4][5] |

| IUPAC Name | 4-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenoxy]-3-(trifluoromethyl)aniline | [6] |

| Appearance | White to light gray crystalline powder | [1][5][8] |

| Melting Point | 132 - 136 °C | [1][4] |

| Common Synonyms | 6FAPB, BATB | [1][2][3] |

The Scientific Rationale: Strategic Fluorination in Polymer Design

The incorporation of trifluoromethyl (-CF₃) groups into the monomer backbone is a deliberate design choice, not an arbitrary modification. As application scientists, we understand that this strategic fluorination is key to unlocking a suite of desirable properties in the final polyimide.

-

Enhanced Thermal Stability: The high bond energy of C-F bonds contributes significantly to the thermal resilience of the resulting polymers. Polyimides derived from 6FAPB exhibit high thermal resistance, with 5% weight loss occurring at temperatures as high as 525 °C.[2][8]

-

Improved Solubility and Processability: The bulky, electron-withdrawing -CF₃ groups disrupt intermolecular chain packing and reduce the formation of charge-transfer complexes, which are responsible for the poor solubility of many conventional polyimides.[1][9] This enhanced solubility allows for easier processing and the formation of high-quality films.

-

Reduced Dielectric Constant: The fluorine atoms lower the electronic polarizability of the polymer chains, resulting in materials with a lower dielectric constant. This is a critical property for microelectronic applications, such as interlayer dielectrics, where it helps to reduce signal delay and cross-talk.

-

High Optical Transparency and Low Refractive Index: By inhibiting the dense packing of polymer chains, the steric hindrance from the -CF₃ groups leads to materials with a low refractive index and high transparency, particularly in the visible light spectrum.[2][8] This makes them suitable for optical applications where clarity is essential.[9]

-

Increased Hydrophobicity: The presence of fluorine imparts a hydrophobic character to the polymer, reducing moisture uptake.[1] This is crucial for maintaining stable dielectric and mechanical properties in varying humidity environments.

Synthesis and Purification Protocol

The synthesis of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene is typically achieved through a robust, two-step process. The general pathway involves an initial aromatic nucleophilic substitution to form a dinitro intermediate, followed by a chemical reduction to yield the final diamine monomer.[1][9]

Caption: General two-step synthesis pathway for 6FAPB.

Experimental Protocol: Reduction of the Dinitro Intermediate

This protocol details the reduction of the precursor, 1,4-bis(4-nitro-2-trifluoromethylphenoxy)benzene (BNTB), to the target diamine, 6FAPB. This method is a self-validating system; successful synthesis is confirmed by the change in appearance and confirmed by melting point analysis and spectroscopy.

Materials:

-

1,4-Bis(4-nitro-2-trifluoromethylphenoxy)benzene (BNTB)

-

5% Palladium on activated carbon (Pd/C)

-

Ethanol (reagent grade)

-

Hydrazine monohydrate

-

50 mL Round-bottom flask with magnetic stirrer

-

Condenser

-

Heating mantle with temperature control

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Setup: Charge a 50-mL round-bottom flask with BNTB (e.g., 0.7 g, 1.43 mmol), 5% Pd/C catalyst (0.07 g, 10% by weight of BNTB), and ethanol (10 mL).[1]

-

Rationale: Ethanol serves as the reaction solvent. The Pd/C is a highly effective heterogeneous catalyst for the reduction of nitro groups using hydrazine as the hydrogen source.

-

Heating: Begin stirring the mixture and heat it to 78 °C.[1]

-

Hydrazine Addition: Add hydrazine monohydrate (5 mL) dropwise to the heated mixture over a period of 30 minutes.[1]

-

Causality: A slow, dropwise addition is critical to control the exothermic reaction and prevent a dangerous pressure buildup. The elevated temperature facilitates the catalytic transfer hydrogenation.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 6 hours.[1] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: The reflux period ensures the reaction goes to completion.

-

Work-up: After cooling to room temperature, remove the Pd/C catalyst by vacuum filtration.

-

Purification: Evaporate the excess ethanol and hydrazine monohydrate from the filtrate using a rotary evaporator to obtain the crude product.

-

Recrystallization: Recrystallize the crude solid from ethanol to yield the final product as light gray powders.[1]

-

Validation: The purified product should have a melting point in the range of 133–134 °C.[1] Further structural confirmation should be performed using FT-IR and NMR spectroscopy.

Application in High-Performance Polyimide Synthesis

6FAPB is primarily employed as a diamine monomer in polycondensation reactions with various aromatic dianhydrides to produce fluorinated polyimides. The reaction proceeds via a two-step imidization process.

Caption: Two-step process for synthesizing fluorinated polyimides from 6FAPB.

-

Poly(amic acid) Formation: The amine groups of 6FAPB react with a dianhydride (e.g., PMDA, ODPA) in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) at room temperature to form a soluble poly(amic acid) precursor.

-

Imidization: The poly(amic acid) is then converted to the final polyimide through either thermal cyclodehydration (heating to high temperatures) or chemical imidization using dehydrating agents.

The resulting polyimides possess an exceptional combination of properties, making them suitable for demanding applications such as flexible substrates in optoelectronics and high-performance insulators for lithium-ion batteries.[8][9][10] For instance, polyimides from 6FAPB can exhibit tensile strengths exceeding 60 MPa and breakdown strengths greater than 358 kV/mm.[2][8]

Safety and Handling

Scientific integrity demands a rigorous approach to safety. 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene is classified as having acute toxic effects.

-

Hazards: The compound is harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[4][8]

-

Precautions:

Conclusion

1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene is a highly functional and strategically designed monomer. The incorporation of trifluoromethyl groups provides a reliable method for synthesizing soluble, high-performance polyimides with an elite combination of thermal, mechanical, and dielectric properties. Its successful application is rooted in understanding the causal relationship between its molecular structure and the macroscopic properties of the resulting polymers. This guide provides the foundational knowledge for researchers and developers to effectively utilize this key building block in the creation of advanced materials.

References

-

Title: Synthesis and characterization of fluorinated polyimides derived from 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene/tetrafluoride benzene Source: Taylor & Francis Online URL: [Link]

-

Title: 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene | C20H14F6N2O2 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene , Package: 100g Source: Laibo Chem URL: [Link]

-

Title: 1,4-Bis[4-(trifluoromethyl)phenoxy]benzene | C20H12F6O2 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis and characterization of soluble fluorine-containing polyimides based on 1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene | Request PDF Source: ResearchGate URL: [Link]

-

Title: The synthesis and characterization of fluorinated polyimides derived from 2′-methyl-1,4- bis -(4-amino-2-trifluoromethylphenoxy)benzene and various aromatic dianhydrides | Request PDF Source: ResearchGate URL: [Link]

-

Title: Synthesis of 1,4-Bis(3-amino-5-trifluoromethylphenoxy)Benzene and Properties of the Polyimide Film Therefrom Source: Scientific.net URL: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. ossila.com [ossila.com]

- 3. specialchem.com [specialchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene [cymitquimica.com]

- 6. 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene | C20H14F6N2O2 | CID 19805071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene , Package: 100g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 8. 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene | 94525-05-0 [chemicalbook.com]

- 9. Synthesis of 1,4-Bis(3-amino-5-trifluoromethylphenoxy)Benzene and Properties of the Polyimide Film Therefrom | Scientific.Net [scientific.net]

- 10. researchgate.net [researchgate.net]

The Trifluoromethyl Group: A Paradigm Shift in Diamine Monomer Properties and High-Performance Polymers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of trifluoromethyl (CF3) groups into diamine monomers represents a pivotal advancement in the design of high-performance polymers. This guide provides a comprehensive technical analysis of the profound effects these fluorine-containing moieties exert on the fundamental properties of diamine monomers and the resulting polymers, such as polyimides and polyamides. We will explore the synergistic interplay of electronic and steric effects, which collectively enhance solubility, thermal stability, and mechanical integrity, while significantly reducing the dielectric constant and water absorption. This document serves as an essential resource for researchers and professionals engaged in the development of advanced materials for microelectronics, aerospace, and pharmaceutical applications, offering both theoretical insights and practical methodologies.

Introduction: The Strategic Imperative of Fluorination

In the relentless pursuit of materials with superior performance characteristics, the modification of monomeric building blocks is a cornerstone of polymer science. Aromatic polyimides and polyamides, renowned for their exceptional thermal and mechanical properties, have traditionally been hampered by poor processability, often exhibiting insolubility and high melting points.[1] The introduction of the trifluoromethyl group has emerged as a transformative strategy to mitigate these challenges while simultaneously imparting a suite of desirable attributes.[2][3]

The unique properties of the CF3 group, including its high electronegativity, strong C-F bonds, and significant steric bulk, make it a powerful tool for tuning the physicochemical properties of aromatic systems.[4][5] When appended to a diamine monomer, these effects cascade through polymerization, yielding materials with a tailored balance of properties that are unattainable with their non-fluorinated counterparts. This guide will elucidate the fundamental principles governing these enhancements and provide practical insights for their application.

Fundamental Effects of the Trifluoromethyl Group

The remarkable influence of the trifluoromethyl group on diamine monomer and subsequent polymer properties stems from a combination of potent electronic and steric effects.

Electronic Effects: The Power of Induction

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms.[6][7] This strong inductive effect significantly reduces the electron density of the aromatic ring to which it is attached.

-

Reduced Basicity of the Amine Group: The electron-withdrawing nature of the CF3 group decreases the basicity of the amine functionalities in the diamine monomer.[8] This can influence the reactivity of the monomer during polymerization and can affect the final properties of the polymer.

-

Polarization and Dipole Moment: The C-F bonds are highly polar, leading to a significant local dipole moment. This altered electronic landscape within the monomer unit contributes to changes in intermolecular forces and, consequently, the bulk properties of the resulting polymer.

Steric Hindrance: Architecting Free Volume

The trifluoromethyl group is significantly larger than a hydrogen or methyl group, introducing considerable steric bulk.[5][9] This steric hindrance plays a crucial role in disrupting the efficient packing of polymer chains.

-

Increased Free Volume: The bulky CF3 groups prevent close chain packing, leading to an increase in the fractional free volume (FFV) within the polymer matrix.[10][11] This increased free volume is a key factor contributing to enhanced solubility and a lower dielectric constant.

-

Disruption of Crystallinity: The irregular chain structure and steric hindrance introduced by CF3 groups disrupt the formation of crystalline domains, leading to more amorphous polymers.[12] This amorphous nature is directly linked to improved solubility in organic solvents.

Impact on Diamine Monomer and Polymer Properties

The fundamental electronic and steric effects of the trifluoromethyl group translate into a range of beneficial modifications to the properties of both the diamine monomers and the polymers derived from them.

Enhanced Solubility and Processability

A major challenge with high-performance aromatic polymers is their limited solubility, which complicates their processing. The incorporation of CF3 groups is a highly effective strategy to overcome this limitation.

-

Mechanism of Solubility Enhancement: The increased free volume and amorphous nature imparted by the bulky CF3 groups allow for easier penetration of solvent molecules into the polymer matrix, leading to significantly improved solubility.[1][2][12]

-

Solvent Compatibility: Trifluoromethylated polyimides and polyamides often exhibit solubility in a wider range of common organic solvents, such as N-methyl-2-pyrrolidinone (NMP), chloroform, and even toluene in some cases, facilitating solution-based processing techniques like spin-coating and casting.[1][13]

Superior Thermal Properties

The introduction of trifluoromethyl groups generally enhances the thermal stability of polymers.

-

High Glass Transition Temperature (Tg): Despite the increased free volume, which might be expected to lower Tg, the rigidity of the aromatic backbone and the strong intermolecular forces often result in polymers with very high glass transition temperatures, frequently exceeding 300°C and in some cases even 400°C.[1][12][14][15]

-

Excellent Thermal Decomposition Temperature (Td): The high bond dissociation energy of the C-F bond (~485 kJ/mol) contributes to the exceptional thermal stability of fluorinated polymers.[3] Polymers derived from CF3-containing diamines typically exhibit high 5% weight loss temperatures (Td5), often above 500°C.[1][3]

Reduced Dielectric Constant

For applications in microelectronics, a low dielectric constant (Dk) is crucial to minimize signal delay and cross-talk. The incorporation of trifluoromethyl groups is a leading strategy for achieving low-Dk polyimides.

-

Mechanism of Dielectric Reduction: The low polarizability of the C-F bond and the increased free volume within the polymer matrix, which reduces the number of polarizable groups per unit volume, are the primary reasons for the significant reduction in the dielectric constant.[10][11][16]

-

Performance Gains: The introduction of CF3 groups can lower the dielectric constant of polyimides from around 3.5 to values in the range of 2.3 to 2.9.[1][14]

Low Water Absorption

The hydrophobic nature of the trifluoromethyl group imparts excellent water repellency to the resulting polymers.

-

Hydrophobicity: The low surface energy of C-F bonds reduces the affinity of the polymer for water, leading to very low moisture absorption.[3][17]

-

Stability of Dielectric Properties: Low water absorption is critical for maintaining the stability of the dielectric properties, as absorbed water can significantly increase the dielectric constant.[11]

Optical Transparency

Polymers derived from trifluoromethylated diamines often exhibit high optical transparency and are typically colorless.[1][12][18]

-

Reduced Charge Transfer Complexes: The electron-withdrawing nature of the CF3 group can reduce the formation of intermolecular charge-transfer complexes, which are often responsible for the coloration in conventional polyimides.

-

Applications in Optoelectronics: This high transparency makes these materials suitable for applications in flexible displays and other optoelectronic devices.[19]

Mechanical Properties

The mechanical properties of trifluoromethylated polymers are a balance between the rigidity of the backbone and the effects of the CF3 groups.

-

High Strength and Modulus: These polymers typically exhibit high tensile strength and modulus, retaining mechanical integrity at elevated temperatures.[11][16]

-

Ductility Considerations: While fluorinated groups can enhance mechanical strength, there can be a trade-off in terms of ductility or elongation at break, which needs to be considered in material design.[3]

Synthesis and Characterization

The successful development of trifluoromethylated diamine-based polymers relies on robust synthetic and characterization methodologies.

Synthesis of Trifluoromethylated Diamine Monomers

A variety of synthetic routes have been developed to produce trifluoromethyl-containing diamine monomers. A common approach involves nucleophilic aromatic substitution (SNAr) reactions followed by a reduction of nitro groups to amines.[12][20]

A representative synthesis of an unsymmetrical diamine monomer containing trifluoromethyl groups is depicted below.[12]

Caption: General workflow for the synthesis of polymers from trifluoromethylated diamines.

Characterization Techniques

A comprehensive suite of analytical techniques is employed to characterize the properties of both the monomers and the resulting polymers.

| Property | Characterization Technique(s) |

| Chemical Structure | FTIR, ¹H NMR, ¹³C NMR, ¹⁹F NMR |

| Thermal Stability | Thermogravimetric Analysis (TGA) |

| Glass Transition | Differential Scanning Calorimetry (DSC) |

| Mechanical Properties | Tensile Testing (Stress-Strain Analysis) |

| Dielectric Properties | Dielectric Analyzer (Capacitance Measurement) |

| Solubility | Qualitative Solubility Tests in Various Solvents |

| Optical Properties | UV-Vis Spectroscopy |

| Crystallinity | Wide-Angle X-ray Diffraction (WAXD) |

Summary of Key Property Enhancements

The incorporation of trifluoromethyl groups into diamine monomers provides a predictable and highly effective means of enhancing polymer properties. The table below summarizes the typical effects observed.

| Property | Effect of Trifluoromethyl Group Introduction |

| Solubility | Significantly Increased: The bulky CF3 groups disrupt chain packing, increasing free volume and leading to enhanced solubility in a wider range of organic solvents. [1][2] |

| Thermal Stability | Excellent: High glass transition temperatures (Tg > 300°C) and thermal decomposition temperatures (Td > 500°C) are commonly observed due to the rigid backbone and strong C-F bonds. [1][3][12] |

| Dielectric Constant | Significantly Reduced: The low polarizability of the C-F bond and increased free volume lead to a lower dielectric constant (typically 2.3-2.9), which is highly desirable for microelectronics. [10][11][16] |

| Water Absorption | Very Low: The hydrophobic nature of the CF3 group results in minimal moisture uptake, ensuring the stability of electrical and mechanical properties in humid environments. [3][17] |

| Optical Transparency | High: Reduced intermolecular charge-transfer complex formation leads to colorless or very pale-colored films with high transparency in the visible spectrum. [1][12] |

Conclusion and Future Outlook

The use of trifluoromethylated diamine monomers is a cornerstone of modern high-performance polymer design. The unique combination of electronic and steric effects imparted by the CF3 group provides a powerful lever to enhance solubility, thermal stability, and dielectric performance without significant trade-offs. As the demand for advanced materials in sectors such as 5G communications, flexible electronics, and aerospace continues to grow, the strategic application of fluorination chemistry will undoubtedly play an even more critical role. Future research will likely focus on the synthesis of novel, more complex fluorinated diamines to further fine-tune material properties for specific, highly demanding applications.

References

-

Wang, C., Cao, S., Chen, W., Xu, C., Zhao, X., Li, J., & Ren, Q. (2017). Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. RSC Advances, 7(45), 28287-28295. [Link]

-

Li, M., et al. (2022). Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones. Polymers, 14(15), 3045. [Link]

-

Kim, I., et al. (2021). Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. Polymers, 13(21), 3794. [Link]

-

Kukarova, M., et al. (2016). Electrical Properties of Fluoro-Containing Alicyclic Polyimides. International Journal of Materials, Mechanics and Manufacturing, 4(1), 52-56. [Link]

-

Ando, S., et al. (2022). Extremely Low Humidity and Frequency Dependence of Dielectric Properties of Highly Fluorinated Polyimides in the 10–330 GHz Range. ACS Applied Polymer Materials, 4(11), 8239-8251. [Link]

-

Wang, Y., et al. (2024). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. Polymers, 16(3), 369. [Link]

-

Wang, L., et al. (2016). Synthesis and Properties of Trifluoromethyl Groups Containing Epoxy Resins Cured with Amine for Low Dk Materials. Journal of Applied Polymer Science, 133(41). [Link]

-

Zhao, B., et al. (2025). Exploring the Effects of Trifluoromethyl Group on the Molecular Structure and Properties of Polyimides. ChemistrySelect, 10(25). [Link]

-

Wang, L., et al. (2016). Synthesis and characterization of trifluoromethyl-containing polyimide-modified epoxy resins. Journal of Applied Polymer Science, 133(23). [Link]

-

Kang, I., et al. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. Polymers, 14(3), 501. [Link]

-

Wu, L., et al. (2015). Synthesis of trifluoromethyl-containing vicinal diamines by asymmetric decarboxylative mannich addition reactions. The Journal of Organic Chemistry, 80(6), 3187-3194. [Link]

-

Kang, I., et al. (2022). Synthesis of the diamine monomer having unsymmetrically substituted trifluoromethyl groups. ResearchGate. [Link]

-

J. C. F. F. de Oliveira, et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(11), 2539. [Link]

-

Wang, Y., et al. (2024). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. MDPI. [Link]

-

Klumpp, D. A. (2011). Superelectrophiles and the effects of trifluoromethyl substituents. Beilstein Journal of Organic Chemistry, 7, 1133-1138. [Link]

-

Brigaud, T. (n.d.). Synthesis of trifluoromethylated compounds. BioCIS - CY Cergy Paris Université. [Link]

-

Meador, M. A. (1995). Addition Polyimides from Non-Mutagenic Diamines. NASA Technical Reports Server (NTRS). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis and properties of polyimides from a diamine containing side diphenylphosphine oxide and trifluoromethyl groups. [Link]

-